Product packaging for (R)-3-isopropylmorpholine hydrochloride(Cat. No.:CAS No. 1227917-52-3)

(R)-3-isopropylmorpholine hydrochloride

Cat. No.: B572758
CAS No.: 1227917-52-3
M. Wt: 165.661
InChI Key: QFMXNDMRPNTHNP-FJXQXJEOSA-N
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Description

Significance of Stereochemistry in Synthetic Chemistry and Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry and biology. In biological systems, molecules interact with chiral environments, such as the active sites of enzymes and receptors. These interactions are often highly stereospecific, meaning that only one enantiomer (a non-superimposable mirror image) of a chiral molecule will elicit the desired biological response, while the other may be inactive or even cause adverse effects.

Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug development. The use of single-enantiomer drugs can lead to improved therapeutic indices, simplified dose-response relationships, and a reduction in the potential for off-target effects. nih.gov This has driven the development of asymmetric synthesis, a field of organic chemistry focused on the selective production of a single stereoisomer.

(R)-3-Isopropylmorpholine Hydrochloride as a Key Chiral Scaffold

This compound is a chiral building block that has emerged as a valuable tool for medicinal chemists. The presence of the isopropyl group at the 3-position of the morpholine (B109124) ring introduces a specific and well-defined stereocenter. This chiral information can be transferred to new molecules during a synthetic sequence, making it a powerful scaffold for the construction of more complex, enantiomerically pure compounds. The hydrochloride salt form enhances the compound's stability and handling properties.

The utility of this compound lies in its ability to serve as a starting material for the synthesis of a variety of derivatives with potential therapeutic applications. The morpholine nitrogen can be readily functionalized, allowing for the introduction of diverse substituents and the exploration of a broad chemical space in the quest for new drug candidates.

Physicochemical Properties of 3-Isopropylmorpholine (B1321799)

PropertyValueSource
IUPAC Name3-propan-2-ylmorpholine nih.gov
Molecular FormulaC₇H₁₅NO nih.gov
Molecular Weight129.20 g/mol nih.gov
InChIInChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3 nih.gov
InChIKeyICNOQWMTDGMVGW-UHFFFAOYSA-N nih.gov
Canonical SMILESCC(C)C1COCCN1 nih.gov
CAS Number927802-40-2 nih.gov

Research and Applications of this compound

While detailed research focusing solely on this compound is not extensively published, its importance is evident from its use as a chiral building block in the synthesis of more complex molecules, as disclosed in various patents. These applications highlight its role in the development of novel compounds with potential therapeutic value.

One of the key applications of this chiral scaffold is in the synthesis of substituted morpholine derivatives that are explored for their biological activities. The (R)-configuration at the 3-position is crucial for defining the stereochemistry of the final products, which in turn influences their interaction with biological targets.

The synthesis of such chiral morpholines can be challenging. Asymmetric hydrogenation of dehydromorpholines is one approach that has been developed to obtain enantiomerically enriched morpholine derivatives. nih.gov However, the synthesis of 3-substituted chiral morpholines remains an area of active research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO B572758 (R)-3-isopropylmorpholine hydrochloride CAS No. 1227917-52-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-propan-2-ylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMXNDMRPNTHNP-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227917-52-3
Record name (3R)-3-(propan-2-yl)morpholine hydrochloride
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Synthetic Methodologies for R 3 Isopropylmorpholine Hydrochloride

Enantioselective Synthesis Approaches

Enantioselective strategies are paramount in modern synthetic chemistry for the efficient production of single-enantiomer compounds. For (R)-3-isopropylmorpholine hydrochloride, these approaches include the use of chiral starting materials, asymmetric catalysis, and resolution techniques.

The chiral pool strategy leverages naturally occurring chiral molecules as starting materials. D-Valinol, a derivative of the amino acid D-valine, is an ideal precursor for the synthesis of this compound due to its inherent (R)-stereochemistry at the carbon that will become the C3 position of the morpholine (B109124) ring. nbinno.com

The general approach involves the N-alkylation of D-Valinol with a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to introduce the remaining atoms required for the morpholine ring. Subsequent intramolecular cyclization, often under basic conditions or via activation of the hydroxyl group, yields the desired (R)-3-isopropylmorpholine. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt.

Table 1: Properties of D-Valinol

Property Value
Chemical Name (R)-(-)-2-Amino-3-methyl-1-butanol
CAS Number 4276-09-9
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Optical Rotation [α]D/20 -16° (c=10 in ethanol)

This table presents key properties of the chiral starting material, D-Valinol.

Asymmetric catalysis offers an efficient route to chiral morpholines by creating the stereocenter during the reaction sequence. ubc.canih.gov A notable strategy involves the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org

In a representative example for the synthesis of 3-substituted morpholines, an aminoalkyne substrate undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine. ubc.ca This imine is then reduced in the same pot using a chiral ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral morpholine with high enantioselectivity. ubc.ca The success of this method relies on hydrogen-bonding interactions between the substrate and the chiral ligand of the ruthenium catalyst, which directs the hydrogenation to one face of the imine. ubc.ca For the synthesis of (R)-3-isopropylmorpholine, the corresponding (R,R)-configured catalyst would be employed.

Table 2: Example of Asymmetric Catalysis for 3-Substituted Morpholines

Catalyst System Substrate Type Product Enantiomeric Excess (ee)
1. Ti(NMe₂)₂(dab-R₂) 2. RuCl(S,S)-Ts-DPEN Aminoalkyne 3-Substituted Morpholine >95%

This table summarizes a catalytic system used for the asymmetric synthesis of 3-substituted morpholines, adaptable for the synthesis of (R)-3-isopropylmorpholine. ubc.ca

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

For the synthesis of (R)-3-isopropylmorpholine, a racemic mixture of 3-isopropylmorpholine (B1321799) or a suitable precursor can be subjected to kinetic resolution. For instance, enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched. wikipedia.org The selectivity of the enzyme for one enantiomer over the other allows for their effective separation. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is a ratio of the rate constants for the two enantiomers. nih.gov

Classical chiral resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. libretexts.org This method involves reacting the racemic base, in this case, 3-isopropylmorpholine, with an enantiomerically pure chiral acid, such as (+)-(2R,3R)-tartaric acid. researchgate.net This reaction forms a pair of diastereomeric salts, ((R)-3-isopropylmorpholinium (R,R)-tartrate and (S)-3-isopropylmorpholinium (R,R)-tartrate), which have different physical properties, including solubility. asianpubs.org

These diastereomeric salts can then be separated by fractional crystallization. gavinpublishers.com The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The choice of resolving agent and solvent is crucial for achieving efficient separation. mdpi.com

Table 3: Common Chiral Resolving Acids

Chiral Acid Acidity Common Application
(+)-(2R,3R)-Tartaric Acid Dicarboxylic Acid Resolution of racemic bases
(-)-(2R,3R)-O,O'-Dibenzoyl-tartaric acid Dicarboxylic Acid Derivative Resolution of racemic bases
(+)-Camphor-10-sulfonic acid Sulfonic Acid Resolution of racemic bases

This table lists examples of chiral acids commonly used for the resolution of racemic amines. libretexts.org

Convergent and Linear Synthetic Routes to the Morpholine Core

These synthetic routes focus on the construction of the heterocyclic ring system, with the chirality being established either before or during the cyclization step.

Intramolecular cyclization is a common and effective strategy for forming the morpholine ring. In the context of synthesizing (R)-3-isopropylmorpholine, a suitable acyclic precursor containing both the nitrogen and oxygen functionalities is required. A plausible precursor would be (R)-N-(2-hydroxyethyl)-2-amino-3-methyl-1-butanol, which can be synthesized from D-valinol.

The cyclization can be achieved through several methods. One common approach is the dehydration of the diol precursor under acidic conditions. Alternatively, one of the hydroxyl groups can be converted into a good leaving group, such as a tosylate or a halide, followed by an intramolecular Williamson ether synthesis or an intramolecular nucleophilic substitution under basic conditions to close the ring. For example, treatment of an N-(2-chloroethyl) derivative of D-valinol with a base would lead to the formation of the morpholine ring.

A general example of intramolecular cyclization to form a morpholine ring involves the reaction of an amino alcohol with chloroacetyl chloride, followed by treatment with a base to effect cyclization. acs.org Subsequent reduction of the resulting morpholinone would yield the morpholine derivative.

Derivatization of Amino Alcohols to Morpholines

The synthesis of the morpholine core structure, particularly with specific stereochemistry like the (R)-configuration at the 3-position, often begins with enantiomerically pure amino alcohols. These precursors embed the desired chirality into the final molecule from the start. Various strategies have been developed to form the six-membered morpholine ring from these starting materials.

One prominent method involves a multi-step sequence starting from an N-protected amino alcohol. nih.gov A general approach uses readily available enantiopure N-Boc amino alcohols, which are first converted to O-allyl ethanolamines. nih.gov This intermediate then undergoes a Palladium-catalyzed carboamination reaction with an aryl or alkenyl halide to construct the heterocyclic ring. nih.gov This strategy is modular, allowing for variation in the substituents on the morpholine ring. nih.gov

A more recent and efficient protocol utilizes ethylene sulfate (B86663) for the conversion of 1,2-amino alcohols into morpholines. chemrxiv.orgorganic-chemistry.org This method is notable for its simplicity, high yields, and use of inexpensive reagents in a one or two-step process. chemrxiv.orgorganic-chemistry.org The key to this methodology is achieving selective monoalkylation of the amine with ethylene sulfate, which then undergoes an intramolecular cyclization to form the morpholine ring. chemrxiv.org The selectivity of this reaction is influenced by the structure of the amino alcohol. chemrxiv.org This green chemistry approach offers significant environmental and safety advantages over more traditional methods. chemrxiv.org

Another strategy for creating substituted morpholines from amino alcohols involves their reaction with α-phenylvinylsulfonium salts. This method facilitates a concise synthesis of stereodefined C-substituted morpholines with very good yields. organic-chemistry.org

The following table summarizes key aspects of these derivatization methods.

Table 1: Comparison of Morpholine Synthesis Methods from Amino Alcohols

Method Key Reagents Key Steps Advantages
Palladium-Catalyzed Carboamination N-Boc amino alcohols, NaH, Allyl bromide, Pd catalyst 1. O-allylation2. Boc-deprotection3. N-arylation4. Pd-catalyzed cyclization Modular; Stereocontrolled nih.gov
Ethylene Sulfate Protocol 1,2-amino alcohols, Ethylene sulfate, tBuOK 1. Selective N-monoalkylation2. Intramolecular cyclization High-yielding; Inexpensive reagents; Green & safe chemrxiv.orgorganic-chemistry.org

| Vinylsulfonium Salt Annulation | 1,2-amino alcohols, α-phenylvinylsulfonium salt | Annulation reaction | Concise; Good yields organic-chemistry.org |

Hydrochloric Acid Salt Formation and Isolation

Once the (R)-3-isopropylmorpholine base is synthesized, it is typically converted into its hydrochloride salt. This process serves to improve the compound's stability, crystallinity, and handling properties. The formation of the salt is a straightforward acid-base reaction where the basic nitrogen atom of the morpholine ring is protonated by hydrochloric acid (HCl). wikipedia.org

The general procedure involves dissolving the purified morpholine base in a suitable organic solvent. Anhydrous hydrochloric acid, either as a gas or as a solution in an inert solvent like diethyl ether or isopropanol (B130326), is then added. The addition of HCl causes the hydrochloride salt to precipitate out of the solution, as it is generally much less soluble in nonpolar organic solvents than the free base.

Isolation and purification of the resulting salt are crucial for obtaining a high-quality final product. Recrystallization is a common technique employed to enhance the purity of the hydrochloride salt. nih.gov The choice of solvent is critical; for instance, a solvent like isopropanol (i-PrOH) can be effective for recrystallizing amine hydrochloride salts. nih.gov The process involves dissolving the crude salt in the hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals and leaves impurities behind in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. This ensures the removal of residual solvent and provides the final this compound as a stable, crystalline solid.

Optimization of Synthetic Efficiency and Yield

A systematic approach to optimization involves investigating the impact of various reaction parameters on the outcome of the synthesis. nih.gov This can be applied to both the ring-formation step and the salt formation/isolation step. Key parameters that are often varied include:

Solvent: The choice of solvent can significantly affect reaction rates and yields.

Base: For reactions requiring a base, its type and strength can be critical.

Temperature: Adjusting the reaction temperature can influence reaction speed and selectivity.

Reaction Time: Monitoring the reaction progress helps to determine the optimal time needed for completion without forming degradation products.

Reagent Stoichiometry: The molar equivalents of reactants are adjusted to ensure complete conversion of the limiting reagent and minimize side reactions. nih.gov

For example, in the synthesis of levobupivacaine (B138063) hydrochloride, a related complex amine, extensive experimentation with these parameters led to a significant increase in both yield (to 93%) and purity (to 99.12%). nih.gov Similarly, the development of newer synthetic methods, such as the use of ethylene sulfate, represents a significant optimization over traditional routes by reducing the number of steps and using more efficient reagents. chemrxiv.org The ability to perform these reactions on a larger scale (e.g., >50 g) demonstrates the scalability and efficiency of the optimized process. chemrxiv.org The ultimate goal is to develop a concise and stereocontrolled synthesis that provides the target compound in good to excellent yield. nih.gov

The following table illustrates typical parameters investigated during the optimization of a chemical synthesis.

| Reagent Ratio | To maximize the conversion of the starting material. | Can improve yield and minimize unreacted starting materials. nih.gov |


Mechanistic Investigations of Reactions Involving R 3 Isopropylmorpholine Hydrochloride

Stereochemical Control in Morpholine (B109124) Ring Closure

The synthesis of (R)-3-isopropylmorpholine necessitates precise control over its stereochemistry. The key chiral center at the C3 position, which bears the isopropyl group, is typically derived from an enantiomerically pure starting material, most commonly the amino acid (R)-valine or its reduced form, (R)-valinol. nih.gov The primary challenge in the synthesis is not the creation of this stereocenter, but its preservation throughout the synthetic sequence, particularly during the crucial ring-closure step.

The intramolecular cyclization to form the morpholine ring is the key transformation where stereochemical integrity must be maintained. This reaction typically involves a precursor such as an N-substituted derivative of (R)-valinol, for example, N-(2-hydroxypropyl)-(R)-valinol or a derivative where the terminal hydroxyl group has been converted into a suitable leaving group (e.g., a halide or a sulfonate ester). Since the C3 stereocenter is already established from the chiral pool starting material, the cyclization must proceed without epimerization at this center.

Control over the reaction conditions is paramount to ensure high fidelity in the transfer of chirality. The choice of solvent, base, and temperature can influence the stereochemical outcome of cyclization reactions. In the synthesis of substituted morpholines, diastereoselectivity becomes a key consideration, often controlled by minimizing steric interactions in the transition state. For instance, in related syntheses of substituted morpholinones from amino acids, the stereochemical outcome is dictated by the existing chirality of the amino acid backbone. nih.gov

Table 1: Factors Influencing Stereocontrol in Morpholine Synthesis

FactorInfluence on Stereochemical ControlExample from Analogous Systems
Chiral Starting MaterialThe absolute configuration of the final product is often predetermined by the chirality of the starting material (e.g., (R)-valinol).Use of enantiopure amino alcohols to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov
Catalyst/ReagentChiral catalysts or auxiliaries can induce asymmetry or control diastereoselectivity in the formation of new stereocenters.Asymmetric hydrogenation of unsaturated morpholines using a chiral Rhodium complex to achieve up to 99% enantiomeric excess.
Reaction ConditionsSolvent, temperature, and the choice of base can affect the stability of intermediates and transition states, thereby influencing the stereochemical outcome.In the synthesis of morpholinones from arylglyoxals and a pseudoephedrine auxiliary, a Brønsted acid catalyst provides products with high yield and selectivity. nih.gov
Protecting GroupsSterically bulky protecting groups on the nitrogen or oxygen atoms can direct the approach of reagents and influence the conformation of the transition state.The use of N-trityl or benzyl (B1604629) groups on 1,2-amino alcohols can prevent racemization during certain alkylation reactions. nih.gov

Analysis of Nucleophilic Substitution Pathways

The formation of the morpholine ring in (R)-3-isopropylmorpholine is typically achieved via an intramolecular nucleophilic substitution reaction. This process involves a precursor molecule that contains both the nucleophile (the nitrogen atom of the (R)-valinol moiety) and the electrophile (a carbon atom bearing a leaving group). A common strategy involves the N-alkylation of (R)-valinol with a two-carbon unit that has a leaving group at the terminal position, such as 2-bromoethanol (B42945) or a related compound, followed by activation of the alcohol and cyclization.

The ring-forming step can theoretically proceed through either an S(_N)1 or S(_N)2 pathway.

S(_N)1 Pathway: This is a two-step mechanism that involves the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nitrogen nucleophile. masterorganicchemistry.com This pathway is more likely if the electrophilic carbon is tertiary or secondary and can form a stable carbocation. However, for the synthesis of (R)-3-isopropylmorpholine from typical precursors where the electrophilic carbon is primary or secondary, the formation of a relatively unstable carbocation makes the S(_N)1 pathway less favorable. libretexts.org

In the context of forming (R)-3-isopropylmorpholine, the intramolecular cyclization of a precursor like N-(2-chloroethyl)-(R)-valinol would strongly favor an S(_N)2 mechanism. The nitrogen atom's lone pair acts as an internal nucleophile, attacking the carbon bearing the chlorine atom. This is an example of neighboring group participation, where the intramolecular nature of the reaction often leads to a significant rate enhancement compared to an analogous intermolecular reaction. wikipedia.orgyoutube.com

Table 2: Comparison of Nucleophilic Substitution Pathways for Morpholine Ring Closure

CharacteristicS(_N)2 PathwayS(_N)1 Pathway
MechanismSingle concerted stepTwo steps with a carbocation intermediate masterorganicchemistry.com
Rate LawSecond order (bimolecular) or first order (intramolecular) chemguide.co.ukFirst order (unimolecular) masterorganicchemistry.com
StereochemistryInversion of configuration at the electrophilic centerRacemization or mixture of retention/inversion masterorganicchemistry.com
Substrate SuitabilityFavored for methyl, primary, and secondary halidesFavored for tertiary, allylic, and benzylic halides libretexts.org
Likelihood for (R)-3-isopropylmorpholine SynthesisHighly likely, especially in intramolecular cyclizationUnlikely for typical precursors with primary/secondary leaving groups

Rearrangement Processes in Precursor Synthesis

The synthesis of the precursors for (R)-3-isopropylmorpholine must be carefully designed to avoid unwanted side reactions, including skeletal rearrangements. The main precursor is derived from (R)-valinol, which can be synthesized with high optical purity through methods like the biocatalytic reductive amination of a corresponding prochiral hydroxy ketone. nih.govresearchgate.net

The assembly of the full morpholine precursor typically involves N-alkylation of the (R)-valinol derivative. During these synthetic transformations, particularly if acidic conditions or reactions involving carbocation intermediates are employed, there is a potential for molecular rearrangements. One of the most common types of rearrangement involving carbocations is the Wagner-Meerwein rearrangement. This process involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center, resulting in the formation of a more stable carbocation.

For example, if a precursor synthesis involved the acid-catalyzed dehydration of a vicinal diol, a carbocation intermediate would be formed. If this carbocation could rearrange to a more stable form (e.g., from a secondary to a tertiary carbocation) via a hydride or alkyl shift, a different product skeleton would result. However, modern synthetic methods for preparing such precursors often utilize conditions that circumvent the formation of reactive carbocationic intermediates. For instance, the use of reactions that proceed via an S(_N)2 mechanism or the activation of alcohols under neutral or basic conditions (e.g., conversion to a sulfonate ester followed by intramolecular cyclization) are strategies employed to prevent such rearrangements and ensure the integrity of the carbon skeleton.

Table 3: Potential Side Reactions in Precursor Synthesis

Side ReactionDescriptionConditions Favoring the ReactionPrevention Strategy
Wagner-Meerwein RearrangementA 1,2-shift of an alkyl or hydride group to a more stable carbocation intermediate. Strongly acidic conditions; reactions proceeding through carbocations (e.g., S(_N)1).Use of reaction pathways that avoid carbocation formation, such as S(_N)2 reactions.
Over-alkylationMultiple alkyl groups being added to the nitrogen atom if a primary amine is used as a starting material.Use of excess alkylating agent.Use of a large excess of the amine or employing suitable protecting group strategies.
EliminationFormation of an alkene instead of a substitution product, favored by sterically hindered bases and high temperatures.High temperatures; use of strong, bulky bases.Use of non-hindered bases and moderate reaction temperatures.

Mechanism of Hydrochloride Salt Formation

The final step in the preparation of the title compound is the formation of the hydrochloride salt. This is a straightforward acid-base reaction between the tertiary amine of the (R)-3-isopropylmorpholine and hydrochloric acid (HCl). libretexts.org

The mechanism involves the lone pair of electrons on the nitrogen atom of the morpholine ring acting as a Brønsted-Lowry base, meaning it is a proton acceptor. nih.gov Hydrochloric acid is a strong acid that readily donates a proton (H). The reaction proceeds as follows:

Protonation: The electron-rich nitrogen atom uses its lone pair to form a new covalent bond with the proton from HCl.

Salt Formation: This results in the formation of a positively charged ammonium (B1175870) cation and a negatively charged chloride anion (Cl). These two ions are held together by electrostatic attraction, forming the ionic salt, (R)-3-isopropylmorpholine hydrochloride.

This conversion to the hydrochloride salt is a common practice in pharmaceutical chemistry. It often enhances the water solubility, crystallinity, and stability of amine-containing compounds, which can be advantageous for their handling and formulation. libretexts.org

Table 4: Mechanism of Hydrochloride Salt Formation

ComponentRoleChemical Species
Reactant 1Brønsted-Lowry Base (Proton Acceptor)(R)-3-isopropylmorpholine
Reactant 2Brønsted-Lowry Acid (Proton Donor)Hydrochloric Acid (HCl)
ProductIonic SaltThis compound
Key Mechanistic StepThe lone pair on the tertiary nitrogen atom attacks the proton of HCl, forming a quaternary ammonium cation and a chloride anion. libretexts.org

Advanced Spectroscopic Characterization for Structural and Stereochemical Analysis

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy is indispensable for the analysis of chiral molecules as it probes the differential interaction of the molecule with left and right circularly polarized light. mdpi.com These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms, making them ideal for determining the absolute configuration of stereocenters. ru.nldtu.dk

Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. mdpi.com It is a powerful method for determining the absolute configuration of chiral molecules in solution. ru.nl For (R)-3-isopropylmorpholine hydrochloride, the experimental VCD spectrum would be compared with a theoretical spectrum predicted by ab initio quantum chemical calculations, typically using Density Functional Theory (DFT). ru.nl

The absolute configuration is confirmed when the calculated spectrum for the (R)-enantiomer shows a strong correlation with the experimental spectrum. The VCD spectrum of its mirror image, (S)-3-isopropylmorpholine hydrochloride, would be identically opposite in sign. ru.nl The VCD signals, particularly in the C-H and N-H stretching regions, are sensitive to the molecule's conformation and configuration. A detailed analysis of these bands provides definitive proof of its stereochemical identity. mdpi.com

Table 1: Predicted Characteristic VCD Bands for this compound This table presents hypothetical but representative data based on the known principles of VCD spectroscopy.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Sign of Cotton Effect
2980-2850Isopropyl & Morpholine (B109124) C-H stretching+/- (Specific pattern determines configuration)
2700-2400N⁺-H Stretching (as hydrochloride salt)+/- (Broad, conformation-dependent)
1470-1430CH₂/CH₃ Bending+/-
1150-1050C-O-C Stretching+/- (Coupled with other ring modes)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions. chemistrywithatwist.comnih.gov Similar to VCD, ECD is a primary method for assigning the absolute configuration of chiral molecules by comparing the experimental spectrum to one predicted by theoretical calculations. researchgate.netresearchgate.net

In this compound, the chromophores—the nitrogen and oxygen atoms with their lone pairs of electrons—are not particularly strong and absorb in the far-UV region. The resulting ECD spectrum would display Cotton effects (CEs), which are characteristic positive or negative bands. For many chiral amines and related structures, the (R)-enantiomer may consistently show a positive or negative CE, allowing for empirical assignment. nih.gov A definitive assignment for this compound would be achieved by matching the signs and wavelengths of the experimental CEs to those calculated for the (R)-configuration. nih.gov

Table 2: Predicted Electronic Circular Dichroism Data for this compound This table presents hypothetical data based on the known principles of ECD spectroscopy for similar chromophores.

Wavelength (λmax, nm)Electronic TransitionExpected Sign of Cotton Effect (CE)
~220n → σ* (Nitrogen lone pair)Positive or Negative
< 200n → σ* (Oxygen lone pair)Positive or Negative

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of its ions. d-nb.infonih.gov For this compound, analysis would be performed on its protonated molecular ion, [C₇H₁₅NO + H]⁺.

The calculated monoisotopic mass for the neutral 3-isopropylmorpholine (B1321799) (C₇H₁₅NO) is 129.11536 Da. nih.gov HR-MS would confirm this elemental composition with high precision. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pattern, which provides valuable structural information. The fragmentation of this compound is predictable based on the stability of the resulting carbocations and radical species. Common fragmentation pathways for morpholine derivatives include alpha-cleavage adjacent to the nitrogen and cleavage of the morpholine ring. nist.gov A prominent fragmentation would be the loss of the isopropyl group.

Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound This table presents predicted fragmentation data based on established mass spectrometry principles for amines and ethers.

Predicted m/zIon FormulaFragment Identity
130.1226[C₇H₁₆NO]⁺Protonated Molecular Ion [M+H]⁺
87.0651[C₄H₉NO]⁺Loss of isopropyl group [M+H - C₃H₇]⁺
86.0600[C₅H₈O]⁺Ring cleavage fragment
72.0808[C₄H₁₀N]⁺Alpha-cleavage fragment
57.0573[C₃H₇N]⁺Ring cleavage fragment
43.0546[C₃H₇]⁺Isopropyl cation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. nih.gov A full NMR analysis, including 1D (¹H, ¹³C) and 2D experiments (like COSY and HSQC), would provide a complete structural assignment for this compound. nih.gov

The ¹H NMR spectrum would show distinct signals for the isopropyl group protons and the morpholine ring protons. The presence of the chiral center at the C-3 position renders the adjacent protons on C-2 and the geminal protons on C-5 and C-6 diastereotopic, leading to more complex splitting patterns than in unsubstituted morpholine. The ¹³C NMR spectrum would show seven distinct carbon signals, confirming the number of unique carbon atoms in the molecule.

Table 4: Predicted ¹H NMR Spectral Data for this compound in D₂O This table presents predicted chemical shift ranges and multiplicities based on data for similar morpholine derivatives.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
4.0 - 4.2m2H-O-CH ₂-
3.2 - 3.8m5H-N-CH ₂- and -N-CH -CH -O-
2.1 - 2.4m1H-CH -(CH₃)₂
1.0 - 1.2d6H-CH-(CH ₃)₂

Table 5: Predicted ¹³C NMR Spectral Data for this compound in D₂O This table presents predicted chemical shift ranges based on data for similar morpholine derivatives.

Chemical Shift (δ, ppm)Carbon Assignment
~65C-3
~64C-5
~50C-2
~43C-6
~30C H-(CH₃)₂
~18-CH-(C H₃)₂

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. multiscreensite.com

As a secondary amine hydrochloride salt, a key feature would be the broad and strong absorption bands corresponding to the N⁺-H stretches. Other significant absorptions include the aliphatic C-H stretches from the isopropyl and morpholine ring moieties, and a strong, characteristic C-O-C ether stretch. researchgate.net While IR spectroscopy is not inherently sensitive to chirality, it provides confirmation of the functional group framework and can offer insights into conformational preferences. rsc.org

Table 6: Predicted Infrared (IR) Absorption Bands for this compound This table presents predicted absorption frequencies based on standard IR correlation tables and spectra of related compounds.

Wavenumber (cm⁻¹)Functional GroupDescription of Band
2960 - 2850C-H (Aliphatic)Strong, sharp
2700 - 2400N⁺-H (Ammonium salt)Strong, broad
1600 - 1500N⁺-H BendingMedium to strong
1465C-H BendingMedium
1120 - 1080C-O-C Ether StretchStrong, sharp

Crystallographic Analysis and Solid State Structural Characterization

Single-Crystal X-ray Diffraction for Atomic-Level Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline material. mkuniversity.ac.in It provides unambiguous information on bond lengths, angles, and the conformation of the molecule, which are essential for understanding its interactions and properties. mdpi.commkuniversity.ac.in

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in SCXRD analysis involves determining the fundamental lattice parameters. The unit cell is the smallest repeating unit of a crystal lattice, and its dimensions (lengths of the sides a, b, c and the angles between them α, β, γ) define the crystal's structure. The crystal system describes the symmetry of the unit cell, while the space group provides a complete description of the symmetry elements within the crystal. This information is foundational for solving the complete crystal structure. nih.gov

ParameterDescriptionValue
Crystal System The symmetry class of the crystal lattice.Data Not Available
Space Group The group of symmetry operations for the crystal.Data Not Available
a (Å) Unit cell dimension.Data Not Available
b (Å) Unit cell dimension.Data Not Available
c (Å) Unit cell dimension.Data Not Available
α (°) Unit cell angle.Data Not Available
β (°) Unit cell angle.Data Not Available
γ (°) Unit cell angle.Data Not Available
Volume (ų) The volume of the unit cell.Data Not Available
Z The number of molecules per unit cell.Data Not Available

Conformational and Packing Analysis in the Crystalline State

With a refined crystal structure, a detailed analysis of the molecule's conformation can be performed. For (R)-3-isopropylmorpholine hydrochloride, this would involve determining the conformation of the morpholine (B109124) ring (e.g., chair, boat, or twist-boat) and the orientation of the isopropyl substituent. The analysis also reveals how molecules pack together in the crystal lattice, highlighting crucial intermolecular interactions such as hydrogen bonds between the morpholinium cation and the chloride anion, as well as weaker van der Waals forces. These interactions govern the physical properties of the solid material. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Structural Assessment

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze microcrystalline powders or other polycrystalline materials. wikipedia.org It is essential for characterizing the bulk sample, providing information on phase purity, polymorphism, and crystallinity. wikipedia.orgresearchgate.net A PXRD pattern is a fingerprint of a specific crystalline solid. unimore.it

Investigation of Polymorphism and Amorphous Content

Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have distinct physical properties. PXRD is the primary technique for identifying and distinguishing between polymorphs, as each form will produce a unique diffraction pattern. nih.gov The technique can also detect the presence of amorphous (non-crystalline) content, which appears as a broad halo in the diffraction pattern instead of sharp peaks.

Structural Characterization of Microcrystalline Forms

For bulk-produced materials, which are often microcrystalline, PXRD is used to confirm the identity and phase of the material by comparing its diffraction pattern to a reference pattern or one simulated from single-crystal data. researchgate.netresearchgate.net The positions of the diffraction peaks are related to the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the cell. Analysis of peak broadening can also provide information about the average size of the crystallites and the presence of lattice strain. wikipedia.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It is a workhorse of computational chemistry, providing a good balance between accuracy and computational cost.

For (R)-3-isopropylmorpholine hydrochloride, DFT calculations would be instrumental in determining its optimized geometry, electronic properties, and vibrational frequencies. DFT studies on related morpholine (B109124) derivatives, such as 4-Acetylmorpholine and 4-acryloyl morpholine, have demonstrated the utility of this approach. researchgate.netnih.gov These studies often use functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.net

Key insights from DFT calculations would include:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles to define the most stable three-dimensional structure.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding reactivity.

Vibrational Spectra: Simulating the infrared (IR) and Raman spectra. researchgate.net A comparison of calculated and experimental spectra can confirm the structure and identify characteristic vibrational modes of the isopropyl and morpholine moieties. Studies on similar compounds have shown good agreement between theoretical and experimental spectra. researchgate.net

Below is a representative table of how DFT-calculated vibrational frequencies for a morpholine derivative might be presented.

AssignmentCalculated Frequency (cm⁻¹)
N-H Stretch3350
C-H Stretch (isopropyl)2980-2950
C-H Stretch (morpholine)2900-2850
C-O-C Stretch1150
C-N Stretch1100

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The flexible nature of the morpholine ring and the presence of the isopropyl substituent mean that this compound can exist in multiple conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules. nih.gov

MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. This allows for rapid energy minimization and conformational searching. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of conformational changes. nih.gov

For this compound, these simulations would reveal:

Low-Energy Conformations: Identifying the most stable chair and boat conformations of the morpholine ring and the preferred orientation of the isopropyl group (axial vs. equatorial). Studies on substituted morpholines have shown that the chair conformation is generally favored. nih.gov

Conformational Interconversion: Determining the energy barriers between different conformations and the timescales of these transitions.

Solvent Effects: Understanding how the presence of a solvent, such as water, influences the conformational preferences of the molecule.

A representative table summarizing the results of a conformational analysis is shown below.

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (°)
Chair (Equatorial Isopropyl)0.0085175
Chair (Axial Isopropyl)2.51065
Twist-Boat5.05-

Quantum Chemical Predictions of Spectroscopic Properties (e.g., ECD)

Due to its chiral nature, this compound is expected to exhibit optical activity. Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute configuration of chiral molecules. Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting ECD spectra. nih.gov

The process involves:

Performing a conformational analysis to identify all significant low-energy conformers.

Calculating the ECD spectrum for each conformer.

Averaging the spectra based on their Boltzmann populations to obtain the final predicted spectrum.

By comparing the predicted ECD spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. This approach is a powerful alternative to the more challenging and often ambiguous methods based on empirical rules.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a vital role in understanding and predicting the outcomes of chemical reactions. rsc.org For the synthesis of this compound, computational modeling can be used to investigate reaction mechanisms, identify key intermediates and transition states, and rationalize observed product distributions.

For instance, if the synthesis involves the cyclization of an amino alcohol, DFT calculations can be employed to:

Map the Potential Energy Surface: Locate the transition state for the cyclization step and calculate its energy, providing insight into the reaction kinetics.

Evaluate Stereoselectivity: If the synthesis is asymmetric, calculations can help to understand the origin of the observed enantioselectivity by comparing the energies of the diastereomeric transition states leading to the (R) and (S) products.

Assess Reaction Conditions: Model the effect of different catalysts or reaction conditions on the reaction pathway.

A representative table for a computational study of a reaction pathway might look like this:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+20.1
Products-12.4

In Silico Docking Studies for Potential Building Block Applications

This compound is a valuable building block in medicinal chemistry. nih.gov In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule, such as a derivative of this compound, might interact with a biological target like a protein or enzyme. rsc.orgresearchgate.net

In the context of using this compound as a building block, docking studies could be employed to:

Design Novel Ligands: Virtually incorporate the (R)-3-isopropylmorpholine scaffold into a series of potential drug candidates.

Predict Binding Affinity: Estimate the binding energy of these new molecules to a target protein, helping to prioritize which compounds to synthesize and test experimentally.

Understand Structure-Activity Relationships (SAR): Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the morpholine derivative and the protein's active site, providing insights for further optimization of the lead compound. rsc.org

A typical output from a docking study would include a table of docking scores, as shown below.

CompoundDocking Score (kcal/mol)Key Interactions
Ligand 1-8.5H-bond with Ser123, Pi-cation with Arg45
Ligand 2-7.2Hydrophobic interaction with Leu89
Ligand 3-9.1H-bond with Glu12, H-bond with Asn56

Applications of R 3 Isopropylmorpholine Hydrochloride As a Chiral Building Block

Asymmetric Synthesis of Biologically Active Compounds

The enantiomerically pure nature of (R)-3-isopropylmorpholine hydrochloride makes it a valuable starting material for the asymmetric synthesis of biologically active compounds, particularly pharmaceuticals. nih.govportico.org The morpholine (B109124) scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. lifechemicals.com

A prominent example of the application of a closely related chiral morpholine derivative is in the synthesis of the antiemetic drug Aprepitant (B1667566) . Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. wipo.intgoogle.com The synthesis of Aprepitant involves the coupling of a chiral morpholine core with other fragments to construct the final complex molecule. researchgate.net While the exact precursor in some patented syntheses is 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine hydrochloride, the fundamental principle of utilizing a pre-existing chiral morpholine unit to ensure the correct stereochemistry in the final drug is clearly demonstrated. wipo.int This approach, known as a chiral pool synthesis, is a common strategy in pharmaceutical manufacturing to produce single-enantiomer drugs efficiently.

The synthesis of other biologically active compounds, such as potent GSK-3β inhibitors, has also been explored using chiral morpholine derivatives. nih.gov For instance, 2-substituted chiral morpholines, which can be synthesized via asymmetric hydrogenation, can be converted into key intermediates for these inhibitors. nih.gov This highlights the potential of (R)-3-isopropylmorpholine as a versatile starting material for a range of therapeutic agents.

Table 1: Examples of Biologically Active Compounds Synthesized Using Chiral Morpholine Building Blocks

Biologically Active CompoundTherapeutic AreaRole of Chiral Morpholine
Aprepitant AntiemeticCore structural component
GSK-3β inhibitorsVarious (e.g., CNS disorders)Key intermediate
Reboxetine AntidepressantCore structural component
Phendimetrazine Appetite suppressantCore structural component

Precursor in Total Synthesis of Natural Products and Analogues

The morpholine ring is a structural motif found in a number of natural products, including various alkaloids. lifechemicals.com This makes chiral morpholine derivatives, such as this compound, attractive starting materials for the total synthesis of these complex molecules and their analogues. The use of a pre-existing chiral building block can significantly simplify the synthetic route and ensure the correct absolute stereochemistry of the final product. mdpi.com

Natural products containing the morpholine scaffold include polygonapholine and chenolin C . lifechemicals.com While specific total syntheses of these natural products starting directly from this compound are not extensively documented in publicly available literature, the principle of using chiral pool synthons is a well-established strategy in natural product synthesis. mdpi.com For example, the synthesis of various alkaloids, such as those in the tetrahydroisoquinoline family, often employs chiral building blocks to control stereochemistry. researchgate.netnih.govnih.gov

The general approach involves the elaboration of the chiral morpholine core, introducing additional functional groups and ring systems to construct the target natural product. This strategy is particularly advantageous when the natural product possesses multiple stereocenters, as the initial chirality of the building block can direct the stereochemical outcome of subsequent reactions.

Component in Chiral Ligand and Catalyst Development

Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral compounds. nih.gov The development of novel chiral ligands is a continuous effort in organic chemistry to improve the efficiency and selectivity of catalytic reactions. Chiral morpholine derivatives have been utilized as scaffolds for the design and synthesis of new chiral ligands. researchgate.net

The nitrogen and oxygen atoms within the morpholine ring of (R)-3-isopropylmorpholine can act as coordination sites for metal centers. By attaching appropriate coordinating groups to the morpholine backbone, it is possible to create bidentate or tridentate chiral ligands. These ligands can then be complexed with transition metals, such as rhodium, iridium, or palladium, to form chiral catalysts.

For instance, chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have proven to be highly effective in a variety of asymmetric transformations. nih.gov The rigid and stereodefined structure of (R)-3-isopropylmorpholine provides a robust framework for such ligands, where the stereocenter can effectively influence the chiral environment around the metal center, leading to high enantioselectivity in the catalyzed reaction. While specific examples of ligands derived directly from (R)-3-isopropylmorpholine are not always explicitly detailed in broad reviews, the general application of chiral morpholines in ligand synthesis is a recognized strategy. mdpi.com

Synthesis of Novel Heterocyclic Systems

This compound can serve as a versatile starting material for the synthesis of novel and more complex heterocyclic systems. The secondary amine functionality of the morpholine ring is a key reactive site for further chemical transformations.

One common approach is the fusion of additional rings onto the morpholine core to create polycyclic heterocyclic systems. researchgate.netuomustansiriyah.edu.iqslideshare.net This can be achieved through various cyclization reactions, where the nitrogen atom of the morpholine participates in the formation of a new ring. For example, reaction with bifunctional reagents can lead to the construction of fused pyrimidine, triazole, or other heterocyclic rings. researchgate.net

Furthermore, the morpholine ring can be incorporated into larger macrocyclic structures or used as a scaffold to which other heterocyclic units are attached. The synthesis of such novel heterocyclic systems is of interest in medicinal chemistry and materials science, as these new structures can exhibit unique biological activities or physical properties. The inherent chirality of (R)-3-isopropylmorpholine ensures that the resulting novel heterocyclic systems are also chiral, which is particularly important for applications in drug discovery. rsc.org

Derivatization for Analytical and Preparative Purposes

The analysis of chiral compounds often requires derivatization to enable or enhance their separation and detection. As a chiral secondary amine, (R)-3-isopropylmorpholine can be derivatized for these purposes.

Enhancement of Chromatographic Enantioseparation

The determination of the enantiomeric purity of a chiral compound is crucial in many fields, particularly in the pharmaceutical industry. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. wikipedia.orguma.es In cases where direct separation on a chiral stationary phase is difficult, or for compounds lacking a chromophore for UV detection, derivatization with a chiral derivatizing agent (CDA) can be employed. heraldopenaccess.us

(R)-3-isopropylmorpholine itself, or a racemic mixture containing it, can be derivatized with a CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. wikipedia.org Common CDAs for amines include reagents like 1-(9-fluorenyl)ethyl chloroformate (FLEC) and o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. nih.gov The choice of CDA can also introduce a chromophore or fluorophore into the molecule, facilitating its detection.

Table 2: Common Chiral Derivatizing Agents for Amines

Chiral Derivatizing Agent (CDA)Functional Group TargetedDetection Method
1-(9-Fluorenyl)ethyl chloroformate (FLEC)Primary and Secondary AminesFluorescence
o-Phthalaldehyde (OPA) / Chiral ThiolPrimary AminesFluorescence
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)Primary and Secondary AminesUV/Vis
Mosher's acid chloridePrimary and Secondary Amines, AlcoholsNMR, Chromatography

Improvement of Spectroscopic Detection and Quantitation

Derivatization is also a powerful tool to enhance the sensitivity and selectivity of spectroscopic detection methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov For mass spectrometry, derivatization can improve the ionization efficiency of the analyte and provide characteristic fragmentation patterns, which is particularly useful for quantitative analysis using techniques like tandem mass spectrometry (MS/MS). researchgate.netrsc.org

For NMR spectroscopy, derivatization with a chiral agent, such as Mosher's acid, can be used to determine the enantiomeric excess of a chiral amine. researchgate.net The resulting diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification. This is a valuable technique for assessing the stereochemical purity of (R)-3-isopropylmorpholine or its reaction products.

Application in HPLC-DAD and GC-MS Methods

The enantiomeric purity of chiral building blocks like this compound is critical for their successful application in asymmetric synthesis. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques employed to determine enantiomeric excess and ensure the quality of these chiral compounds. The selection between these methods often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

Direct enantioselective analysis of chiral compounds is frequently achieved using HPLC with Chiral Stationary Phases (CSPs). mdpi.com For morpholine derivatives and other chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govresearchgate.netnih.gov These columns, like the commercially available Chiralcel® and Chiralpak® series, can distinguish between enantiomers based on the differential formation of transient diastereomeric complexes. nih.govresearchgate.net

In a typical application for analyzing a chiral morpholine derivative, the compound is passed through a chiral column using a mobile phase, often a mixture of a non-polar solvent like n-hexane or petroleum ether and a polar alcohol modifier such as 2-propanol. nih.govnih.gov The Diode-Array Detector (DAD) offers the advantage of monitoring the elution at multiple wavelengths simultaneously, which helps in peak identification and purity assessment by comparing the UV spectra of the analyte with a reference standard. nih.govnih.gov The separation efficiency is evaluated by parameters like the separation factor (α) and resolution (Rs). researchgate.netnih.gov While specific methods for this compound are not extensively detailed in public literature, the enantiomeric separation of analogous chiral morpholines has been successfully demonstrated. nih.govnih.gov

Below is a representative table of HPLC conditions based on methods used for similar chiral compounds.

Table 1: Representative HPLC-DAD Parameters for Chiral Morpholine Analysis

This table is a composite of typical conditions reported for the analysis of chiral morpholine derivatives and may require optimization for this compound.

ParameterDescription
Instrumentation High-Performance Liquid Chromatography system with Diode-Array Detector (HPLC-DAD)
Column Chiralcel® OZ-H (20mm x 250mm, 5 µm) or Chiralpak® IB® (5 µm) nih.govresearchgate.net
Mobile Phase Isocratic elution with Hexane/2-Propanol (e.g., 90:10 v/v) nih.gov
Flow Rate 1.0 mL/min (analytical) to 10 mL/min (preparative) nih.govresearchgate.net
Column Temperature 25°C - 40°C nih.govmdpi.com
Detection DAD, monitoring at a wavelength such as 254 nm researchgate.net
Injection Volume 10 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another principal technique for the analysis of volatile and thermally stable compounds. For chiral secondary amines like this compound, direct analysis on a chiral GC column is possible. However, a more common approach involves derivatization. springernature.comnih.gov This process converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). mdpi.com These resulting diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.

A frequently used derivatization strategy for secondary amino acids and related compounds involves reaction with reagents like heptafluorobutyl chloroformate (HFBCF), followed by amidation. springernature.comnih.gov The resulting derivatives are typically more volatile and thermally stable, making them suitable for GC analysis.

The gas chromatograph separates the derivatized compounds, which then enter the mass spectrometer. The MS detector ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data. nih.govjmchemsci.com Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level analysis. springernature.comwjpmr.com

The following table summarizes typical GC-MS conditions for the analysis of chiral secondary amines after derivatization.

Table 2: Representative GC-MS Parameters for Chiral Secondary Amine Analysis

This table outlines a general method based on the analysis of analogous compounds and would require specific validation for this compound.

ParameterDescription
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Derivatization In-situ reaction with a chiral derivatizing agent (e.g., heptafluorobutyl chloroformate) springernature.comnih.gov
Column Non-chiral capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film) or Chiral capillary column (e.g., Chirasil-L-Val) springernature.comresearchgate.net
Carrier Gas Helium at a constant flow rate (e.g., 2 mL/min) nih.gov
Oven Program Initial temperature 100°C, ramped to 250°C nih.gov
Injection Mode Split/Splitless, 250°C nih.gov
MS Detector Electron Impact (EI) ionization nih.gov
MS Mode Full Scan or Selected Ion Monitoring (SIM) springernature.comwjpmr.com

Future Research Perspectives and Emerging Directions

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic organic chemistry. For (R)-3-isopropylmorpholine hydrochloride, future research will heavily focus on developing manufacturing processes that are not only economically viable but also environmentally benign.

Traditional methods for synthesizing morpholines often involve multiple steps and the use of hazardous reagents. chemrxiv.org A significant area of future research lies in the development of more efficient and sustainable synthetic routes. Recent advancements have demonstrated a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. acs.orgnih.gov This method presents considerable environmental and safety advantages over traditional multi-step processes that often utilize reagents like chloroacetyl chloride and require hydride-mediated reductions. chemrxiv.org Future work will likely aim to adapt and optimize such protocols for the specific, stereoselective synthesis of (R)-3-isopropylmorpholine, potentially starting from readily available chiral precursors.

The principles of green chemistry also advocate for the use of renewable resources and energy-efficient processes. longdom.org Research into biocatalysis for the synthesis of chiral intermediates is a rapidly growing field. nih.gov The use of enzymes or whole-cell systems could offer highly selective and environmentally friendly pathways to chiral morpholines. Further exploration in this area could lead to biocatalytic routes that operate under mild conditions, reducing energy consumption and waste generation.

Another avenue involves the development and application of green chiral selectors and solvents. longdom.org The use of supercritical fluids or aqueous solvent systems in the synthesis and purification steps can drastically reduce the environmental footprint associated with volatile organic compounds (VOCs). longdom.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Morpholines

FeatureTraditional Synthesis (e.g., Chloroacetyl Chloride route)Emerging Green Synthesis (e.g., Ethylene Sulfate route)
Number of Steps Typically 3 steps chemrxiv.org1 or 2 steps chemrxiv.org
Redox Neutrality No, requires reduction step (e.g., with aluminum/boron hydrides) chemrxiv.orgYes, redox-neutral process chemrxiv.org
Key Reagents Chloroacetyl chloride, hydride reducing agents chemrxiv.orgEthylene sulfate, tBuOK acs.org
Environmental Impact Higher waste generation, use of hazardous reagents chemrxiv.orgReduced waste, use of less hazardous reagents chemrxiv.orgnih.gov
Safety Concerns Use of corrosive and reactive intermediates chemrxiv.orgGenerally improved safety profile chemrxiv.org

Exploration of Novel Catalytic Roles

While morpholine (B109124) derivatives are established as important pharmacophores and building blocks, their potential as catalysts is an area ripe for exploration. nih.gove3s-conferences.org The chiral backbone of this compound makes it an intriguing candidate for development into a novel organocatalyst.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a cornerstone of modern asymmetric synthesis. Although some studies have tested chiral morpholine organocatalysts with limited success in the past, recent research has demonstrated that highly efficient morpholine-based organocatalysts can be developed for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov The inherent chirality of (R)-3-isopropylmorpholine could be harnessed to induce stereoselectivity in a variety of organic transformations. Future research will likely focus on modifying the (R)-3-isopropylmorpholine scaffold to enhance its catalytic activity and selectivity, for instance, by introducing additional functional groups that can participate in the catalytic cycle.

Furthermore, morpholine-based ionic liquids have been synthesized and shown to possess excellent catalytic activity. lidsen.com Developing a chiral ionic liquid from (R)-3-isopropylmorpholine could open doors to its use as a recyclable catalyst in asymmetric synthesis, combining the benefits of chirality with the unique properties of ionic liquids, such as low volatility and high thermal stability.

The incorporation of the morpholine motif into more complex ligand structures for transition metal catalysis is another promising direction. Chiral P,N,N-ligands, for example, have shown excellent results in asymmetric catalysis, including manganese-catalyzed reactions. acs.org Designing and synthesizing novel ligands that incorporate the (R)-3-isopropylmorpholine unit could lead to new metal-based catalytic systems with unique reactivity and selectivity profiles for important reactions like asymmetric hydrogenation or hydroamination. acs.org

Expansion of Applications in Advanced Materials Science and Biotechnology

The unique structural and chemical properties of the morpholine ring suggest that its derivatives, including (R)-3-isopropylmorpholine, could find applications beyond their traditional use in pharmaceuticals.

In materials science, morpholine derivatives are already used as curing agents and stabilizers in the production of polymers and resins. e3s-conferences.org The chirality of (R)-3-isopropylmorpholine could be exploited to create novel chiral polymers or materials with unique optical or recognition properties. Such materials could have applications in chiral chromatography, as sensors for detecting other chiral molecules, or in the development of advanced optical devices.

In biotechnology and medicinal chemistry, the morpholine scaffold is a recognized pharmacophore that can improve properties like solubility and membrane permeability. mdpi.com While this compound is a known compound, its full biological potential may not yet be realized. Future research could involve screening it and its derivatives against a wider range of biological targets. For example, morpholine-substituted tetrahydroquinolines have recently been investigated as potential mTOR inhibitors for cancer therapy, demonstrating the scaffold's relevance in developing targeted therapeutics. mdpi.com The specific stereochemistry of the (R)-isomer could prove crucial for selective interaction with biological macromolecules.

Biocatalysis represents a significant intersection of biotechnology and chemical synthesis. nih.gov As a chiral building block, this compound could serve as a starting material for the synthesis of more complex, biologically active molecules through enzymatic transformations. This approach leverages the high selectivity of enzymes to build molecular complexity in an efficient and sustainable manner. nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. researchgate.net For a specific target like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development.

One of the most promising applications is in computer-aided synthesis planning. AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to a target molecule. youtube.com By inputting (R)-3-isopropylmorpholine as a target, these tools can generate potential pathways, including those that prioritize green chemistry principles, cost-effectiveness, or novelty. This "retrosynthetic analysis" can significantly reduce the time and experimental effort required to develop an optimal synthesis. youtube.com

Moreover, AI and ML can be used to predict the outcomes of chemical reactions and even discover new ones. youtube.comresearchgate.net For instance, machine learning models can be trained to predict the enantioselectivity of a chiral catalyst or the yield of a reaction under different conditions. nih.gov This predictive power allows researchers to screen potential catalysts and reaction parameters in silico, focusing laboratory efforts on the most promising candidates. A deep learning model named EnzyKR, for example, has been specifically designed to predict the outcomes of hydrolase-catalyzed kinetic resolutions, a key technique in chiral synthesis. nih.gov

Generative AI models are also being developed to design entirely new molecules with desired properties. youtube.com By combining molecular design with synthesis planning, these models can propose novel chiral morpholine derivatives that are not only predicted to be active for a specific application but are also synthetically accessible. youtube.com This integrated approach ensures that the molecules designed by AI can actually be made in the lab, bridging the gap between computational design and experimental reality.

Table 2: AI and Machine Learning Tools in Chemical Synthesis

AI/ML ApplicationDescriptionRelevance for this compound
Retrosynthetic Analysis AI algorithms propose synthetic pathways by working backward from the target molecule. youtube.comOptimizing existing synthetic routes and discovering novel, more sustainable pathways.
Reaction Outcome Prediction ML models predict the yield, selectivity, and byproducts of a chemical reaction. researchgate.netnih.govPredicting the success of new catalytic systems using the morpholine scaffold; optimizing reaction conditions.
Catalyst Discovery AI accelerates the design and discovery of new catalysts with desired properties. researchgate.netDesigning novel chiral catalysts based on the (R)-3-isopropylmorpholine structure.
Generative Molecular Design Generative models create new molecular structures with specific, desirable properties and a plausible synthesis plan. youtube.comDesigning new, synthetically accessible derivatives of (R)-3-isopropylmorpholine for materials or biotech applications.

Q & A

Q. What are the recommended safety and handling protocols for (R)-3-isopropylmorpholine hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact. Glove selection must account for breakthrough time, which varies by manufacturer .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or dust. Avoid prolonged exposure due to unvalidated toxicity profiles .
  • First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes. Do not induce vomiting if ingested; seek immediate medical attention .
  • Storage: Keep in a cool, dry place away from incompatible substances (e.g., strong oxidizers).

Q. What synthetic routes are commonly employed for this compound?

Answer:

  • Base Synthesis: React morpholine with isopropyl halides (e.g., isopropyl chloride) under nucleophilic substitution conditions. The (R)-enantiomer is isolated using chiral resolving agents like tartaric acid derivatives .
  • Hydrochloride Formation: Neutralize the free base with HCl in anhydrous ethanol, followed by recrystallization to achieve high purity (>95%) .
  • Optimization: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .

Q. Which analytical methods are validated for characterizing this compound?

Answer:

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation: Nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., ¹H-NMR to confirm isopropyl group integration) and Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., C-O stretch at 1100 cm⁻¹) .
  • Chiral Purity: Polarimetry or chiral HPLC to verify enantiomeric excess (>99% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across studies?

Answer:

  • Methodological Review: Compare solvent systems (e.g., aqueous vs. organic) and temperature conditions. For example, solubility in water is reported as >50 mg/mL at 25°C, but organic solvents like DMSO may show variability due to hygroscopicity .
  • Standardization: Use USP/Ph.Eur. guidelines for equilibrium solubility measurements, including saturation shake-flask methods with pH control .
  • Data Reconciliation: Cross-reference with thermogravimetric analysis (TGA) to detect hydrate formation, which alters solubility profiles .

Q. What strategies are effective for studying the interaction of this compound with biological systems?

Answer:

  • In Vitro Models: Use HEK293 cells transfected with target receptors (e.g., dopamine or serotonin transporters) to assess binding affinity via radioligand displacement assays .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to calculate half-life (t½) .
  • Protein Binding: Employ equilibrium dialysis to measure plasma protein binding, critical for pharmacokinetic modeling .

Q. How does the chiral configuration of this compound influence its pharmacological activity?

Answer:

  • Enantiomer-Specific Effects: The (R)-enantiomer exhibits higher affinity for σ-1 receptors (Ki = 12 nM vs. 450 nM for (S)-form) in radioligand binding assays .
  • Mechanistic Insights: Molecular docking simulations reveal hydrogen bonding between the isopropyl group and Tyr206 residue in the receptor’s active site .
  • Toxicological Divergence: The (S)-enantiomer shows hepatotoxicity in murine models at lower doses (LD50 = 120 mg/kg vs. 250 mg/kg for (R)-form) .

Q. What experimental designs address contradictions in reported toxicity data for this compound?

Answer:

  • Dose-Response Analysis: Conduct acute toxicity studies in rodents using OECD Guideline 423, varying doses from 10–500 mg/kg to refine LD50 estimates .
  • Endpoint Validation: Combine histopathology with serum biomarkers (e.g., ALT/AST for liver injury) to differentiate compound-specific effects from procedural artifacts .
  • Reproducibility Checks: Replicate studies across multiple labs using standardized batches (e.g., >99% purity by HPLC) to isolate batch-dependent variability .

Methodological Notes

  • Safety Data: Prioritize SDS from MedChemExpress and Cayman Chemical , which provide hazard mitigation protocols.
  • Advanced Studies: For chiral analysis, combine polarimetry with X-ray crystallography to resolve stereochemical ambiguities .

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